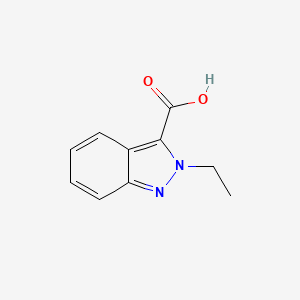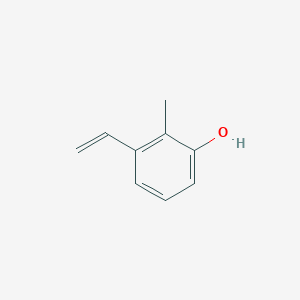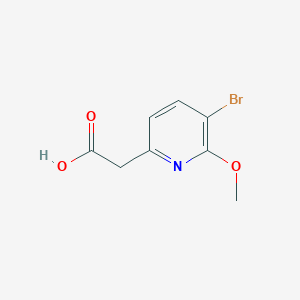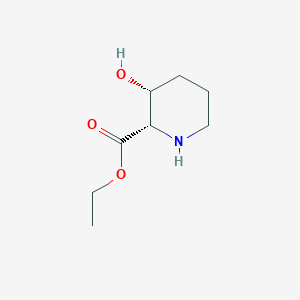
Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate is a chiral compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate typically involves the asymmetric reduction of a suitable precursor. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired compound with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes, which offer advantages such as high yield, substrate specificity, and environmentally friendly conditions. The use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase has been reported to be effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Mecanismo De Acción
The mechanism of action of Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar stereochemistry and are used in the synthesis of biologically significant amino acids.
(2S,3S)-2-chloro-3-hydroxy ester compounds: These compounds have similar functional groups and are used in pharmaceutical and chemical intermediates.
Uniqueness: Ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl (2S,3R)-3-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
FJTBBTRSBUVVQP-RQJHMYQMSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@@H](CCCN1)O |
SMILES canónico |
CCOC(=O)C1C(CCCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


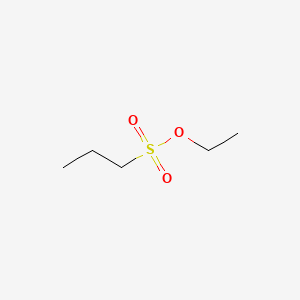
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
